Cas no 33665-35-9 (Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis-)
33665-35-9 structure
Product Name:Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis-
CAS No:33665-35-9
MF:C18H30O2
MW:278.429605960846
CID:291704
PubChem ID:12561671
Update Time:2025-04-19
Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis-
- 4-[4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one
- 33665-35-9
- DTXSID20502617
- 4,4'-(Hexane-3,4-diyl)dicyclohexanone
- 4,4'-(Hexane-3,4-diyl)di(cyclohexan-1-one)
- SCHEMBL17636615
-
- Inchi: 1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-14,17-18H,3-12H2,1-2H3
- InChI Key: PDJCYKNESXITTF-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC1)C(CC)C(CC)C1CCC(CC1)=O
Computed Properties
- Exact Mass: 278.224580195g/mol
- Monoisotopic Mass: 278.224580195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 34.1Ų
Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
33665-35-9 (Cyclohexanone, 4,4'-(1,2-diethyl-1,2-ethanediyl)bis-) Related Products
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- 10458-14-7(Menthone)
- 2979-19-3(3,3-dimethylcyclohexan-1-one)
- 61203-83-6(4-Pentylcyclohexanone)
- 700-58-3(Adamantanone)
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- 98-53-3(4-tert-butylcyclohexan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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